molecular formula C12H19NO3 B1499480 tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B1499480
M. Wt: 225.28 g/mol
InChI Key: MZQZNAQWIOWKSR-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl(cis)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and synthetic applications . This particular compound is notable for its unique structure, which includes a tert-butyl ester group and a hexahydrocyclopenta[c]pyrrole core.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (3aR,6aS)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1

InChI Key

MZQZNAQWIOWKSR-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCC(=O)[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)C2C1

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields. Industrial production methods often utilize catalytic processes to enhance efficiency and selectivity .

Chemical Reactions Analysis

Tert-butyl(cis)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron(III) chloride for oxidation and various alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylates, while substitution reactions can yield N-substituted pyrroles .

Mechanism of Action

The mechanism of action of tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial activity .

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